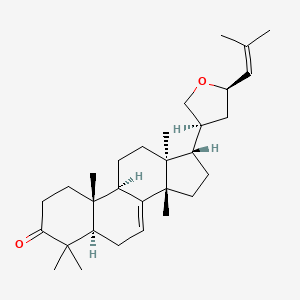

Deoxyflindissone

Descripción

Contextualization of Tirucallane Triterpenoids and Limonoids in Natural Product Chemistry

Deoxyflindissone belongs to the tirucallane-type triterpenoids, a significant class of natural products. Triterpenoids are a large and structurally diverse group of organic compounds, composed of thirty carbon atoms, derived from the cyclization of squalene. The tirucallane skeleton is a tetracyclic triterpenoid framework characterized by a specific stereochemistry at the C-20 position, which differentiates it from the euphane skeleton. These compounds are predominantly found in plants of the Meliaceae and Simaroubaceae families.

Limonoids, another major class of natural products, are chemically related to triterpenoids. They are highly oxygenated and modified tetranortriterpenoids, meaning they have lost four carbon atoms from the parent triterpene structure. Limonoids are well-known for their wide range of biological activities, including insecticidal, antibacterial, and anticancer properties. The biosynthesis of many limonoids is believed to proceed through tirucallane or euphane precursors. The study of both tirucallane triterpenoids and limonoids is a vibrant area of natural product chemistry, driven by the potential for discovering new therapeutic agents and understanding complex biosynthetic pathways in plants.

Historical Overview of this compound Discovery and Early Investigations

The discovery of this compound is rooted in the phytochemical investigation of various plant species. It was first identified as a natural constituent through extraction and isolation from plant materials. Early investigations focused on the elucidation of its chemical structure using a combination of spectroscopic techniques.

Initial isolation of this compound was reported from the Australian Flindersia species, from which the "flindissone" family of compounds derives its name. Subsequent studies have identified its presence in other plant genera. For instance, research on the chemical constituents of Trichilia prieuriana, a plant from the Meliaceae family, led to the isolation and identification of this compound alongside other limonoids and triterpenoids. researchgate.netingentaconnect.com The structure of this compound was established through detailed analysis of its spectral data, primarily using Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) and mass spectrometry. mdpi.com

Further research on Cornus walteri also resulted in the isolation of this compound, confirming its presence in a different plant family (Cornaceae). acs.org More recently, it has been identified in the leaves of Trichilia lepidota. mdpi.com These discoveries have been crucial in mapping the distribution of this compound in the plant kingdom and have paved the way for further investigation into its biological properties.

Current Research Significance of this compound in Academic Disciplines

The scientific interest in this compound has expanded from its initial discovery and structural characterization to the exploration of its biological activities. Current research highlights its potential in several academic disciplines, most notably in medicinal chemistry and pharmacology.

A significant area of investigation is its cytotoxic activity against various cancer cell lines. Studies have demonstrated that this compound exhibits notable inhibitory effects on the growth of human cancer cells. For example, it has shown significant cytotoxic activity against A549 (non-small cell lung cancer), SK-OV-3 (ovarian cancer), SK-MEL-2 (skin melanoma), and XF498 (central nervous system cancer) cell lines. acs.org

In addition to its anticancer potential, this compound has been investigated for its antibacterial properties. Research has shown that it possesses activity against various bacterial strains, suggesting its potential as a lead compound for the development of new antibacterial agents. researchgate.netingentaconnect.com The ongoing research into these biological activities underscores the importance of this compound as a valuable natural product for further scientific exploration and potential therapeutic applications.

Data Tables

Table 1: Natural Sources of this compound

| Plant Species | Family | Part of Plant |

| Trichilia prieuriana | Meliaceae | Root wood |

| Cornus walteri | Cornaceae | Stems and stem bark |

| Trichilia lepidota | Meliaceae | Leaves |

Table 2: Reported Cytotoxic Activity of this compound

| Cancer Cell Line | Type of Cancer |

| A549 | Non-small cell lung cancer |

| SK-OV-3 | Ovarian cancer |

| SK-MEL-2 | Skin melanoma |

| XF498 | Central nervous system cancer |

Propiedades

IUPAC Name |

(5R,9R,10R,13S,14S,17S)-4,4,10,13,14-pentamethyl-17-[(3S,5R)-5-(2-methylprop-1-enyl)oxolan-3-yl]-1,2,5,6,9,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H46O2/c1-19(2)16-21-17-20(18-32-21)22-10-14-30(7)24-8-9-25-27(3,4)26(31)12-13-28(25,5)23(24)11-15-29(22,30)6/h8,16,20-23,25H,9-15,17-18H2,1-7H3/t20-,21+,22+,23+,25+,28-,29+,30-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAGHSYJXJAHWPX-LLUYJYKPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC1CC(CO1)C2CCC3(C2(CCC4C3=CCC5C4(CCC(=O)C5(C)C)C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=C[C@H]1C[C@H](CO1)[C@@H]2CC[C@]3([C@]2(CC[C@H]4C3=CC[C@@H]5[C@@]4(CCC(=O)C5(C)C)C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H46O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

438.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Natural Occurrence and Isolation Methodologies

Botanical Sources and Distribution of Deoxyflindissone

This compound has been identified and isolated from several plant species, indicating its presence across different plant families.

This compound is found in the stems and stem bark of Cornus walteri, also known as Walter's dogwood. chemfaces.combocsci.comacs.orgacs.orgzfin.org This deciduous shrub is native to parts of Asia, including China and Korea. acs.org Phytochemical studies of a methanol extract from the stems and stem bark of this plant led to the successful isolation of this compound. chemfaces.comacs.orgacs.org

The compound has also been isolated from Trichilia prieuriana, an evergreen tree found in tropical Africa that belongs to the Meliaceae family. acs.orgnih.gov Specifically, this compound was obtained from the root wood of this plant. acs.orgnih.gov The Meliaceae family is known for producing limonoids, which are highly oxygenated and modified triterpenes. acs.orgnih.gov

Isolation from Cornus walteri

Advanced Extraction and Chromatographic Purification Techniques

The process of isolating this compound from its plant sources is a meticulous one, involving several stages of extraction and purification.

The general workflow for isolating this compound is as follows:

Extraction : The initial step involves the extraction of the dried and powdered plant material (such as stems, stem bark, or root wood) with a solvent. chemfaces.comacs.orgnih.gov For instance, a methanol extract is commonly prepared from Cornus walteri. chemfaces.comacs.orgacs.org In the case of Trichilia prieuriana, a hydroethanolic (ethanol-water) mixture has been used to create the initial extract. nih.gov

Fractionation : The crude extract, which is a complex mixture of numerous compounds, is then partitioned. This process, often guided by bioassays, helps to separate compounds into different fractions based on their polarity. acs.org

Chromatographic Purification : To isolate this compound from the enriched fraction, a series of chromatographic techniques are employed. These methods separate molecules based on their physical and chemical properties. Commonly used techniques include:

Column Chromatography

Flash Chromatography

Preparative Thin-Layer Chromatography (TLC) researchgate.net

High-Performance Liquid Chromatography (HPLC) researchgate.netmdpi.com

The final, purified this compound is then structurally identified and confirmed using spectroscopic methods, primarily one-dimensional and two-dimensional Nuclear Magnetic Resonance (1D and 2D NMR) spectroscopy and High-Resolution Mass Spectrometry (HRESIMS). acs.orgacs.orgnih.gov

Co-occurrence and Isolation of Related Natural Products

During the isolation of this compound, a variety of other natural products are often co-extracted and isolated from the same plant material. The specific compounds that co-occur with this compound are dependent on the botanical source.

From the stems and stem bark of Cornus walteri, this compound was isolated alongside a number of other tirucallane triterpenoids. chemfaces.comacs.orgacs.org These include twelve novel compounds named cornusalterins A-L and another known triterpenoid, (-)-leucophyllone. chemfaces.comacs.orgacs.org

In the case of Trichilia prieuriana, a chemical study of its hydroethanolic extracts led to the isolation of 22 compounds. researchgate.netingentaconnect.com Besides this compound, other isolated compounds included:

Limonoids : Flindissone, Prieurianin, and Picraquassin E. acs.orgnih.govresearchgate.netingentaconnect.com

Steroids and Triterpenoids : A variety of other steroids and triterpenoids were also identified. researchgate.netingentaconnect.com

The co-isolation of these diverse compounds highlights the chemical complexity of the plant extracts and underscores the necessity of advanced chromatographic techniques for the successful purification of this compound.

Interactive Data Table: Botanical Sources of this compound

| Botanical Name | Common Name | Family | Plant Part(s) Used |

| Cornus walteri | Walter's dogwood | Cornaceae | Stems and stem bark chemfaces.combocsci.comacs.orgacs.orgzfin.org |

| Trichilia prieuriana | Meliaceae | Root wood acs.orgnih.gov |

Interactive Data Table: Co-occurring Compounds with this compound in Trichilia prieuriana

| Compound Class | Specific Compounds |

| Limonoids | Flindissone, Prieurianin, Picraquassin E acs.orgnih.govresearchgate.netingentaconnect.com |

| Steroids/Triterpenoids | 2β,3β,4β-trihydroxypregnan-16-one, Ursolic acid, Oleanolic acid, and others researchgate.netingentaconnect.com |

| Other | Scopoletin, 4-hydroxy-3,5-dimethoxybenzoic acid, Shikimic acid researchgate.netingentaconnect.com |

Structural Elucidation and Spectroscopic Characterization

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy has been a cornerstone in elucidating the intricate structure of Deoxyflindissone. Through a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments, scientists have been able to piece together the connectivity and stereochemistry of this complex molecule.

1D NMR (¹H, ¹³C) Data Analysis

The ¹H and ¹³C NMR spectra of this compound provide the foundational information for its structural analysis. The ¹H NMR spectrum reveals the chemical environment of the hydrogen atoms, including their multiplicity and coupling constants, which offer insights into neighboring protons. The ¹³C NMR spectrum, on the other hand, provides information about the carbon skeleton of the molecule.

While a complete, officially published, and fully assigned data set for this compound can be elusive, data from related tirucallane-type triterpenoids, which share the same core structure, provide a strong basis for its characterization. jst.go.jpresearchgate.netacs.org For instance, typical signals in the ¹H NMR spectrum of such compounds include several singlet signals for the tertiary methyl groups, multiplets for the methylene and methine protons in the steroid-like core, and signals for any olefinic protons. jst.go.jp

The ¹³C NMR spectrum of a tirucallane triterpenoid like this compound is characterized by signals for the numerous carbon atoms in the tetracyclic system and the side chain. The chemical shifts of these carbons are indicative of their hybridization (sp³, sp², sp) and the nature of the atoms attached to them.

Table 1: Representative ¹H NMR Data for a Tirucallane-Type Triterpenoid Core (CDCl₃)

| Proton | Chemical Shift (δ) ppm | Multiplicity | J (Hz) |

|---|---|---|---|

| H-3 | 3.23 | dd | 11.5, 4.5 |

| H-7 | 5.38 | t | 3.5 |

| H-24 | 5.10 | t | 7.0 |

| Me-18 | 0.88 | s | |

| Me-19 | 0.98 | s | |

| Me-21 | 0.92 | d | 6.0 |

| Me-26 | 1.68 | s | |

| Me-27 | 1.60 | s | |

| Me-28 | 0.76 | s | |

| Me-29 | 0.86 | s | |

| Me-30 | 0.96 | s |

Note: This table is a representation of typical values for the class of compounds and may not reflect the exact values for this compound.

Table 2: Representative ¹³C NMR Data for a Tirucallane-Type Triterpenoid Core (CDCl₃)

| Carbon | Chemical Shift (δ) ppm |

|---|---|

| C-3 | 79.0 |

| C-5 | 51.5 |

| C-7 | 120.1 |

| C-8 | 145.2 |

| C-9 | 50.1 |

| C-10 | 37.0 |

| C-13 | 44.0 |

| C-14 | 51.0 |

| C-17 | 53.0 |

| C-20 | 36.2 |

| C-24 | 124.3 |

| C-25 | 131.5 |

Note: This table is a representation of typical values for the class of compounds and may not reflect the exact values for this compound.

2D NMR (COSY, HMQC, HMBC, NOESY) for Connectivity and Stereochemistry

To assemble the complete structure of this compound, a suite of 2D NMR experiments is employed. These experiments reveal correlations between different nuclei, providing a detailed map of the molecule's connectivity and spatial arrangement.

COSY (Correlation Spectroscopy): The ¹H-¹H COSY spectrum is used to identify protons that are coupled to each other, typically those on adjacent carbon atoms. This allows for the tracing of proton-proton spin systems within the molecule, helping to establish the sequence of methylene and methine groups in the rings and the side chain. libretexts.orgprinceton.edu

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates the chemical shifts of protons directly attached to carbon atoms. It is invaluable for assigning the signals in the ¹³C NMR spectrum based on the already assigned proton signals. princeton.edu

NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments identify protons that are close to each other in space, regardless of whether they are directly bonded. This information is vital for determining the stereochemistry of the molecule, such as the relative orientation of substituents on the rings and the conformation of the side chain. For example, NOESY correlations between specific methyl groups and methine protons can confirm the cis or trans fusion of the rings. researchgate.netlibretexts.org

High-Resolution Mass Spectrometry (HRESIMS) for Molecular Formula Determination

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is a powerful technique used to determine the precise molecular weight of a compound, which in turn allows for the deduction of its molecular formula. For this compound, HRESIMS analysis would provide a highly accurate mass measurement, enabling the calculation of its elemental composition (the exact number of carbon, hydrogen, and oxygen atoms). This information is fundamental and serves as a crucial check for the structural elucidation derived from NMR data.

Chiroptical Spectroscopy for Absolute Configuration Assignment (e.g., CD spectroscopy)

This compound is a chiral molecule, meaning it has a non-superimposable mirror image. Determining the absolute configuration of its stereocenters is a critical final step in its structural elucidation. Chiroptical techniques, particularly Circular Dichroism (CD) spectroscopy, are often employed for this purpose.

CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. frontiersin.org The resulting CD spectrum is highly sensitive to the three-dimensional arrangement of atoms. By comparing the experimental CD spectrum of this compound with the spectra of related compounds with known absolute configurations, or with spectra predicted by theoretical calculations, the absolute stereochemistry of this compound can be assigned. For tirucallane-type triterpenoids, the sign and intensity of the Cotton effects in the CD spectrum can provide definitive information about the stereochemistry at key positions. frontiersin.org

Comparative Spectroscopic Analysis with Analogs (e.g., Flindissone)

The structural elucidation of this compound is often aided by a comparative analysis of its spectroscopic data with that of its close analogs, such as Flindissone. Flindissone is another protolimonoid that frequently co-occurs with this compound in plants. The primary difference between these two compounds is typically the presence of an additional functional group, such as a hydroxyl group, in Flindissone.

By comparing the ¹H and ¹³C NMR spectra of this compound and Flindissone, the position of this additional functional group can be pinpointed. For example, the absence of a signal for a hydroxyl-bearing methine in the NMR spectra of this compound, which is present in the spectra of Flindissone, would confirm its "deoxy" nature and the location of this difference. This comparative approach provides strong corroborative evidence for the proposed structure of this compound.

Biosynthetic Pathways

Mevalonate Pathway as a Precursor to Triterpenoid Skeletons

The journey to any triterpenoid, including deoxyflindissone, begins with the synthesis of the universal five-carbon (C5) isoprenoid building blocks: isopentenyl diphosphate (IPP) and its isomer, dimethylallyl diphosphate (DMAPP). biorxiv.org In the cytosol of plants, this is primarily accomplished through the mevalonate (MVA) pathway. bocsci.comdiva-portal.org This pathway commences with the condensation of three acetyl-CoA molecules to form the six-carbon intermediate, 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA).

The conversion of HMG-CoA to mevalonate, catalyzed by HMG-CoA reductase (HMGR), is a critical rate-limiting step in the pathway. tandfonline.com Following a series of two phosphorylation reactions and a subsequent decarboxylation, mevalonate is converted into IPP. frontiersin.org IPP can then be isomerized to DMAPP by the enzyme isopentenyl diphosphate isomerase (IPPI).

To build the C30 backbone required for triterpenoids, two molecules of IPP are sequentially added to one molecule of DMAPP, yielding the C15 intermediate farnesyl diphosphate (FPP). This reaction is catalyzed by farnesyl pyrophosphate synthase (FPPS). In a key head-to-head condensation reaction, two molecules of FPP are joined by squalene synthase (SQS) to form the linear C30 hydrocarbon, squalene. biorxiv.org Squalene is the direct precursor to all cyclic triterpenoids. biorxiv.org

| Enzyme | Abbreviation | Function |

|---|---|---|

| Acetyl-CoA C-acetyltransferase | AACT | Condenses two Acetyl-CoA molecules to form Acetoacetyl-CoA. |

| Hydroxymethylglutaryl-CoA synthase | HMGS | Condenses Acetoacetyl-CoA and Acetyl-CoA to form HMG-CoA. researchgate.net |

| Hydroxymethylglutaryl-CoA reductase | HMGR | Reduces HMG-CoA to Mevalonate; a key rate-limiting enzyme. tandfonline.com |

| Mevalonate kinase | MVK | Phosphorylates Mevalonate to Mevalonate-5-phosphate. researchgate.net |

| Phosphomevalonate kinase | PMK | Phosphorylates Mevalonate-5-phosphate to Mevalonate-5-diphosphate. |

| Mevalonate diphosphate decarboxylase | MVD | Decarboxylates Mevalonate-5-diphosphate to form Isopentenyl diphosphate (IPP). tandfonline.com |

| Isopentenyl diphosphate isomerase | IPPI | Isomerizes IPP to Dimethylallyl diphosphate (DMAPP). tandfonline.com |

| Farnesyl pyrophosphate synthase | FPPS | Synthesizes Farnesyl diphosphate (FPP) from DMAPP and IPP units. |

| Squalene synthase | SQS | Condenses two FPP molecules to form the C30 precursor, Squalene. biorxiv.org |

Proposed Enzymatic Steps in this compound Biosynthesis

The formation of the characteristic tetracyclic tirucallane skeleton of this compound from the linear squalene precursor involves a series of sophisticated enzymatic reactions. The first step is the epoxidation of squalene to (3S)-2,3-oxidosqualene, a reaction catalyzed by squalene epoxidase (SQE). biorxiv.orgbiorxiv.org This epoxide is the universal precursor for the vast majority of cyclic triterpenoids in eukaryotes. frontiersin.orgbiorxiv.org

The crucial cyclization of 2,3-oxidosqualene is performed by a class of enzymes known as oxidosqualene cyclases (OSCs). For tirucallane-type triterpenoids, the specific enzyme is a tirucalladienol synthase (TDS). wikipedia.orguniprot.org This enzyme catalyzes a proton-initiated cascade of cyclizations and rearrangements of 2,3-oxidosqualene, folded in a chair-chair-chair conformation, to produce the tirucallane carbocation, which is then terminated by deprotonation to yield tirucalla-7,24-dien-3β-ol. biorxiv.orgnih.govnih.gov

Following the formation of this initial scaffold, a series of tailoring reactions, primarily oxidations, are required to produce this compound. These modifications are typically catalyzed by cytochrome P450 monooxygenases (P450s), a large and versatile family of enzymes responsible for the immense structural diversification of triterpenoids. frontiersin.orgresearchgate.netbeilstein-journals.org The proposed subsequent steps include the oxidation of the hydroxyl group at the C-3 position to a ketone, yielding a tirucalla-7,24-diene-3-one intermediate. Further enzymatic reactions, likely involving P450s and other tailoring enzymes, would then act on the side chain to catalyze the formation of the distinctive 21,23-epoxy tetrahydrofuran ring structure found in this compound. acs.orgacs.org

| Enzyme Type | Proposed Reaction | Substrate | Product |

|---|---|---|---|

| Squalene epoxidase (SQE) | Epoxidation | Squalene | (3S)-2,3-Oxidosqualene |

| Tirucalladienol synthase (TDS) | Cyclization/Rearrangement | (3S)-2,3-Oxidosqualene | Tirucalla-7,24-dien-3β-ol |

| Dehydrogenase / Cytochrome P450 | Oxidation | Tirucalla-7,24-dien-3β-ol | Tirucalla-7,24-dien-3-one |

| Cytochrome P450(s) / Other enzymes | Side-chain cyclization (Epoxidation/Ring closure) | Tirucalla-7,24-dien-3-one intermediate | This compound |

Investigation of Key Biosynthetic Intermediates

The elucidation of a biosynthetic pathway relies heavily on the identification and characterization of its intermediates. While the complete pathway for this compound has not been experimentally traced in its entirety, the key intermediates can be proposed based on the general principles of triterpenoid biosynthesis.

The foundational intermediates are those of the MVA pathway leading to the universal triterpenoid precursors, squalene and 2,3-oxidosqualene. The first committed intermediate specific to the tirucallane class is tirucalla-7,24-dien-3β-ol, the product of the tirucalladienol synthase enzyme. biorxiv.orgnih.gov The co-isolation of this compound with other tirucallane triterpenoids from Cornus walteri supports the hypothesis of a common biosynthetic precursor like tirucalla-7,24-dien-3β-ol, which is then diversified by downstream tailoring enzymes. acs.orgacs.org Subsequent intermediates would include oxidized forms of this initial scaffold, such as tirucalla-7,24-dien-3-one, before the final cyclization of the side chain occurs. diva-portal.org

| Intermediate | Chemical Class | Role in Pathway |

|---|---|---|

| Squalene | Acyclic Triterpene | Linear C30 precursor to all cyclic triterpenoids. biorxiv.org |

| (3S)-2,3-Oxidosqualene | Epoxidated Triterpene | Direct substrate for oxidosqualene cyclase enzymes. frontiersin.orgbiorxiv.org |

| Tirucalla-7,24-dien-3β-ol | Tirucallane Triterpenoid | Initial cyclized tirucallane scaffold. wikipedia.org |

| Tirucalla-7,24-dien-3-one | Tirucallane Triterpenoid | Oxidized intermediate prior to side-chain modification. diva-portal.org |

Molecular Biology of this compound Biosynthetic Enzymes

While the specific genes encoding the biosynthetic enzymes for this compound have not been isolated and characterized from a source organism like Cornus walteri, significant progress has been made in understanding the molecular biology of the enzyme families involved. The advent of high-throughput sequencing has enabled the identification of numerous candidate genes for triterpenoid biosynthesis from various plant genomes and transcriptomes. frontiersin.orgresearchgate.netfrontiersin.org

Genes encoding oxidosqualene cyclases (OSCs), such as the proposed tirucalladienol synthase, have been identified in numerous plants. For instance, in the model plant Arabidopsis thaliana, the gene PEN3 (At5g36150) encodes a tirucalladienol synthase. uniprot.orgnih.gov Functional characterization of such genes is typically achieved by heterologous expression in a host system, such as engineered yeast (Saccharomyces cerevisiae) or by transient expression in Nicotiana benthamiana, followed by analysis of the resulting triterpene products. biorxiv.orgresearchgate.net

The genes for the tailoring enzymes, particularly cytochrome P450s, represent a massive and diverse superfamily, constituting about 1% of protein-coding genes in plants. frontiersin.org Members of the CYP716, CYP71, and CYP72 families, among others, have been shown to be heavily involved in the oxidative modification of triterpene skeletons. researchgate.netoup.comnih.gov Identifying the correct P450s for a specific pathway often involves transcriptomic analysis to find genes that are co-expressed with the pathway's OSC, followed by functional validation in heterologous hosts. frontiersin.orgoup.com This molecular biology toolkit provides a clear path forward for the future discovery and characterization of the specific enzymes responsible for this compound biosynthesis.

| Enzyme Family | Gene Family | Function in Biosynthesis | Method of Study |

|---|---|---|---|

| Oxidosqualene Cyclase (OSC) | OSC gene family (e.g., PEN3 in Arabidopsis) | Catalyzes the cyclization of 2,3-oxidosqualene to form the core triterpenoid skeleton. nih.gov | Transcriptome mining, heterologous expression (yeast, N. benthamiana), product analysis (GC-MS, NMR). biorxiv.orgresearchgate.net |

| Cytochrome P450 Monooxygenase | CYP Superfamily (e.g., CYP716, CYP71, CYP72) | Performs regio- and stereo-specific oxidative modifications (hydroxylation, oxidation) on the triterpene scaffold. frontiersin.orgbeilstein-journals.org | Co-expression analysis, heterologous expression, in-vitro assays with recombinant proteins. frontiersin.orgoup.com |

| Dehydrogenase | Various (e.g., Short-chain dehydrogenase/reductase - SDR) | Oxidizes hydroxyl groups to ketones (e.g., at C-3). | Homology-based gene identification, functional characterization. |

Synthetic Approaches and Chemical Modification

Total Synthesis Strategies for Deoxyflindissone Core Structure

While a dedicated total synthesis of this compound itself has not been prominently reported in the literature, the general strategies for constructing the characteristic limonoid framework have been established through the successful synthesis of other members of this class. Limonoids are tetranortriterpenoids characterized by a 4,4,8-trimethyl-17-furanylsteroidal skeleton. acs.org The synthesis of such structures is a formidable task due to their molecular complexity. researchgate.net

Key challenges in the total synthesis of limonoids include the construction of the fused polycyclic system with correct stereochemistry and the installation of various oxygen-containing functional groups. rsc.orgbc.edu For instance, the first total synthesis of (±)-limonin, a representative limonoid, featured a tandem radical cyclization to form the BCD ring system and a Robinson annulation to construct the androstane framework. researchgate.net Other notable total syntheses, such as that of (±)-andirolide N, have employed strategies like an intermolecular Diels-Alder reaction and a stereoselective intramolecular Michael addition to assemble the core structure. rsc.orgnih.govacs.org

A convergent approach is often favored for the synthesis of complex limonoids. This involves the separate synthesis of key fragments of the molecule, which are then joined together in the later stages of the synthesis. rsc.org For example, the asymmetric total synthesis of khayasin and other mexicanolide limonoids utilized a convergent strategy. rsc.org The development of chemoenzymatic strategies has also provided new avenues for accessing the limonoid skeleton. chemrxiv.orgresearchgate.netnsf.govresearchgate.net

Semisynthesis and Derivatization Techniques

Semisynthesis, which involves the chemical modification of readily available natural products, is a valuable approach for accessing novel derivatives that may possess interesting biological activities. mdpi.com Given the structural complexity of limonoids, semisynthesis provides a more practical route to a variety of analogs compared to total synthesis. rsc.org Abundantly available limonoids, such as limonin, nomilin, and obacunone from citrus sources, serve as common starting materials for these modifications. acs.org

The targeted modification of specific functional groups in the limonoid scaffold allows for the exploration of structure-activity relationships. Common sites for modification in limonoids include the C-7 carbonyl group and the furan ring. acs.org For example, reduction of the C-7 carbonyl to the corresponding alcohol, followed by esterification or the formation of oximes and methoximes, has been performed on limonin, nomilin, and obacunone. acs.org

Another area of focus for derivatization is the A-ring of the limonoid skeleton. Modifications to this ring can significantly impact biological activity. For instance, a series of water-soluble limonin derivatives have been synthesized through modifications at the C-7 position. mdpi.com Hydrogenation of limonin using different reducing agents has also been shown to yield a variety of new derivatives. mdpi.com These semisynthetic strategies could, in principle, be applied to this compound to generate a library of novel analogs for biological evaluation.

Chemo-enzymatic synthesis combines the advantages of chemical synthesis with the high selectivity of enzymatic transformations. This approach is particularly useful for the synthesis of complex molecules like limonoids, where traditional chemical methods may lack the required regio- and stereoselectivity. chemrxiv.orgnsf.govresearchgate.net

A notable example is the chemoenzymatic synthesis of gedunin, a ring D-seco limonoid. nsf.govresearchgate.net This strategy utilized biocatalytic oxidation at the C3 position to introduce a chemical handle for accessing the A-ring enone motif. nsf.govresearchgate.net The evolution of chemoenzymatic strategies starting from feedstock terpenes like sclareol and sclareolide has also been developed to access various limonoid skeletons, including both ring-intact and seco-limonoids. chemrxiv.orgresearchgate.net These approaches often involve a combination of modern catalytic transformations to construct the carbocyclic core and biocatalytic C-H oxidation to install key functional groups. nsf.govresearchgate.net Such methods could potentially be adapted for the synthesis of this compound derivatives, offering a powerful tool for creating structural diversity.

Synthesis of Analogs with Targeted Structural Modifications

Development of Novel Synthetic Methodologies Inspired by this compound

The intricate and often unusual structures of natural products like this compound and other limonoids serve as a driving force for the development of new synthetic reactions and strategies. semanticscholar.org The challenges posed by these complex molecular architectures push chemists to devise innovative solutions for bond formation and functional group manipulation.

For example, the need to construct highly substituted and stereochemically complex ring systems has led to the development of novel cascade reactions and domino processes. researchgate.net The synthesis of polyfunctionalized tetranortriterpenoids has been achieved through a quadruple domino oxa-Michael/Michael/Michael/aldol reaction. researchgate.net Furthermore, the unique structural features of certain limonoids, such as the pyridine-containing core of xylogranatopyridine B, have inspired the development of new methods for the synthesis of highly substituted pyridine scaffolds. rsc.orgdntb.gov.ua

The study of limonoid biosynthesis has also provided inspiration for new synthetic approaches. The discovery of a "protection/deprotection" strategy in the biosynthesis of the limonoid furan ring, involving an enzymatic acetylation-deacetylation sequence, offers a model for synthetic chemists to emulate. acs.org The complex scaffold remodeling that occurs in plant triterpene biosynthesis provides a blueprint for developing novel synthetic transformations. nih.gov Thus, the structural complexity of this compound and its congeners continues to stimulate innovation in the field of organic synthesis.

Mechanistic Studies of Biological Activities

Cellular Level Investigations

Investigations at the cellular level have been instrumental in characterizing the effects of Deoxyflindissone on cancer cells. These studies have explored its specific toxicity towards different cell lines, its ability to induce programmed cell death, and its impact on cell population growth.

Studies on Cell Line Specific Cytotoxicity

This compound has demonstrated significant cytotoxic activity against a panel of human cancer cell lines. medchemexpress.com The compound, isolated from Cornus walteri, exhibited notable inhibitory effects on the growth of various cancer cells. medchemexpress.com

A key study evaluated its efficacy against A549 (lung carcinoma), SK-OV-3 (ovarian cancer), SK-MEL-2 (melanoma), and XF498 (central nervous system cancer) cell lines. Furthermore, its cytotoxic potential against the leukemia cell lines MOLT-4 (acute lymphoblastic leukemia) and U937 (histiocytic lymphoma) has been established. nih.govresearchgate.net The cytotoxic activity is typically quantified by the IC50 value, which represents the concentration of a compound required to inhibit the growth of 50% of a cell population.

Table 1: Cytotoxicity of this compound against various human cancer cell lines

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| A549 | Lung Carcinoma | 3.6–6.1 | medchemexpress.com |

| SK-OV-3 | Ovarian Cancer | 3.6–6.1 | medchemexpress.com |

| SK-MEL-2 | Melanoma | 3.6–6.1 | medchemexpress.commedchemexpress.com |

| XF498 | CNS Cancer | 3.6–6.1 | medchemexpress.com |

| MOLT-4 | Acute Lymphoblastic Leukemia | 9.3 (µg/mL) | nih.govsbfte.org.br |

| U937 | Histiocytic Lymphoma | 9.3 (µg/mL) | nih.govsbfte.org.br |

Induction of Cellular Apoptosis and Related Pathways

Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or cancerous cells. rockefeller.edu Studies on protolimonoids, the class of compounds to which this compound belongs, suggest that their cytotoxic effects are often mediated through the induction of apoptosis. nih.gov For this compound, research involving the MOLT-4 and U937 leukemic cell lines indicated that the observed cell death occurred via apoptosis. nih.govsbfte.org.br This was inferred from comparing the concentration required to induce cytotoxicity with that needed to cause lactate dehydrogenase (LDH) release, a marker of necrotic cell death. The significantly lower concentration needed for cytotoxicity suggested an apoptotic mechanism. sbfte.org.br While the specific molecular pathways of this compound-induced apoptosis have not been fully elucidated, the intrinsic (mitochondrial) and extrinsic (death receptor) pathways are the two major routes that culminate in the activation of caspases, the executioners of apoptosis. uniklinik-freiburg.de

Effects on Cell Proliferation and Viability

Cell proliferation is the process of cell growth and division, and its dysregulation is a hallmark of cancer. sbfte.org.br The cytotoxic activity of this compound inherently points to its ability to reduce cell viability and inhibit proliferation. The MTT assay, a colorimetric assay for assessing cell metabolic activity, is commonly used to measure cell viability. nih.gov Studies on this compound have utilized this assay to determine its IC50 values, thereby quantifying its inhibitory effect on the viability of various cancer cell lines. nih.govsbfte.org.br By reducing the number of viable cells, this compound effectively curtails the proliferation of the cancer cell population.

Molecular Target Identification and Validation

Understanding the specific molecular targets of a compound is critical for elucidating its mechanism of action and for further drug development. ddtjournal.com While the direct molecular targets of this compound are yet to be definitively identified, research on structurally related compounds provides valuable clues.

Receptor Binding Assays and Target Specificity

Currently, there is a lack of published studies that have utilized receptor binding assays to specifically identify the molecular targets of this compound. merckmillipore.com Such assays are essential for determining the affinity and specificity of a compound for its biological receptor. umich.edu Future research employing techniques like radioligand binding assays or surface plasmon resonance could be instrumental in identifying the direct binding partners of this compound within the cell.

Modulation of Intracellular Signaling Pathways

While direct evidence for this compound's impact on intracellular signaling is scarce, studies on the closely related limonoid, Flindissone, offer potential insights. Flindissone has been identified as an agonist of the Liver X Receptor (LXR). researchgate.netacs.org LXR is a nuclear receptor that plays a key role in the regulation of cholesterol, fatty acid, and glucose homeostasis. researchgate.net As an LXR agonist, Flindissone has been shown to modulate the expression of LXR target genes. researchgate.netacs.org For instance, in HepG2 cells, it induces the expression of IDOL (Inducible Degrader of the LDL Receptor), which is involved in the downregulation of the LDL receptor. researchgate.net Given the structural similarity between this compound and Flindissone, it is plausible that this compound may also interact with and modulate similar signaling pathways. However, this remains a hypothesis that requires experimental validation. The activation or inhibition of specific signaling pathways can have profound effects on cell fate, including proliferation and apoptosis. nih.gov

Enzyme Inhibition Kinetics and Characterization

Currently, there is a notable absence of publicly available scientific literature detailing the enzyme inhibition kinetics and characterization of this compound. While the broader class of limonoids, to which this compound belongs, has been investigated for various biological activities, including enzyme inhibition, specific studies focusing on the kinetic parameters (such as K_m, V_max, and K_i) and the mode of inhibition (competitive, non-competitive, etc.) for this compound are not found in the reviewed research. studymind.co.uklongdom.orginteresjournals.orgwikipedia.orgfiveable.memit.edursc.orgyoutube.comnih.govembrapa.brnih.govresearchgate.netlibretexts.org

Comparative Analysis of this compound's Biological Profile with Related Limonoids

A comparative analysis of this compound with structurally similar limonoids, particularly Flindissone, reveals significant differences in their biological activities, specifically concerning the activation of Liver X Receptors (LXRs). LXRs are nuclear receptors that play a crucial role in regulating cholesterol, fatty acid, and glucose homeostasis. wikipedia.orgrroij.com

Research conducted on a series of limonoids isolated from Trichilia prieuriana demonstrated that while Flindissone is an agonist of both LXRα and LXRβ, this compound did not exhibit significant activation of these receptors. wikipedia.orgrroij.com In luciferase reporter gene assays, Flindissone was shown to activate both LXR isoforms, whereas this compound, along with other tested limonoids like picraquassin E and prieurianin, failed to induce a response above the established threshold. rroij.com

This difference in LXR activation highlights the critical role of specific structural features in mediating the biological activity of these closely related compounds. The primary structural difference between Flindissone and this compound is the presence of a hydroxyl group at the C-7 position in Flindissone, which is absent in this compound. This suggests that the C-7 hydroxyl group is a key determinant for LXR agonism within this class of limonoids.

The study further characterized Flindissone's LXR-mediated activity, showing that it induces the expression of LXR target genes such as ABCA1 and ABCG1, which are involved in cholesterol efflux. fiveable.merroij.com In contrast, this compound's inability to activate LXRs implies it does not share this particular mechanism of action.

The following interactive data table summarizes the comparative LXR activation profile of this compound and Flindissone based on the available research findings.

| Compound | Target Receptor | Activity | Observations | Reference |

| This compound | LXRα, LXRβ | No significant activation | Did not surpass the 2-fold activation threshold in luciferase assays. | rroij.com |

| Flindissone | LXRα, LXRβ | Agonist | Showed activation of both LXR isoforms. | wikipedia.orgfiveable.merroij.com |

This comparative analysis underscores the principle of structure-activity relationships, where minor modifications to a chemical scaffold can lead to profound differences in biological function. While this compound and Flindissone share a common limonoid core, their differential effects on LXR activation provide a clear example of this principle.

Structure-activity Relationship Sar Studies

Experimental Design for SAR Elucidation

The exploration of the structure-activity relationship (SAR) for Deoxyflindissone and its analogs typically follows a systematic experimental design aimed at correlating specific structural modifications with changes in biological activity. This process generally involves the isolation of a lead compound, such as this compound, from a natural source, followed by the synthesis or isolation of a series of structurally related compounds.

A common approach involves the following key steps:

Isolation and Structural Elucidation: The initial step is the isolation of this compound and its naturally occurring analogs from plant sources like Cornus walteri or Walsura trichostemon. acs.orgnih.gov The precise chemical structures of these compounds are then determined using advanced spectroscopic techniques, including one-dimensional (1D) and two-dimensional (2D) Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS). acs.orgresearchgate.net

Synthesis of Analogs: To systematically probe the role of different structural motifs, medicinal chemists undertake the semi-synthesis or total synthesis of novel analogs. rsc.orgnih.govmdpi.com This allows for targeted modifications that may not be accessible through natural sources, such as altering specific functional groups, changing stereochemistry, or introducing new substituents at various positions on the triterpenoid scaffold.

In Vitro Cytotoxicity Screening: The synthesized and isolated compounds are then subjected to a panel of in vitro cytotoxicity assays against a variety of human cancer cell lines. Commonly used cell lines for testing tirucallane triterpenoids include those from lung cancer (A549), ovarian cancer (SK-OV-3), melanoma (SK-MEL-2), and leukemia (MOLT-4, U937). nih.govchemfaces.com The half-maximal inhibitory concentration (IC50) values are determined to quantify the cytotoxic potency of each compound. researchgate.netresearchgate.net

Comparative Analysis: The biological data obtained from the cytotoxicity assays are then meticulously compared with the structural features of each compound. This comparative analysis helps to identify the structural elements that are essential for activity, those that enhance potency, and those that may diminish or abolish it.

Through this iterative process of design, synthesis, and biological evaluation, a comprehensive SAR profile for the this compound scaffold can be established.

Identification of Critical Structural Motifs for Biological Activity

The cytotoxic activity of this compound and related tirucallane triterpenoids is not merely a property of the core tetracyclic structure but is significantly influenced by the nature of the side chain at the C-17 position.

One of the most critical structural motifs identified for the potent cytotoxic activity of this compound is the tetrahydrofuran ring present in its side chain. acs.orgchemfaces.com Studies comparing various tirucallane triterpenoids have consistently demonstrated that compounds possessing this feature exhibit significant cytotoxicity. For instance, a study on tirucallane triterpenoids from Cornus walteri highlighted that both this compound and the related compound cornusalterin L, which also contains a tetrahydrofuran ring, displayed notable cytotoxic effects against A549, SK-OV-3, SK-MEL-2, and XF498 cancer cell lines. acs.org

Impact of Specific Functional Groups on Cytotoxicity and Other Activities

The presence and nature of specific functional groups on the this compound scaffold have a profound impact on its cytotoxic profile.

As previously mentioned, the tetrahydrofuran ring in the side chain is a key determinant of cytotoxicity. The oxygen atom within this ring system likely influences the molecule's polarity and its ability to form hydrogen bonds, which can be crucial for target binding.

The presence of carbonyl groups and double bonds within the tirucallane framework also contributes to the biological activity. For example, the α,β-unsaturated carbonyl system, when present in related triterpenoids, is often associated with enhanced reactivity and biological effects. researchgate.net

In a study of tirucallane triterpenoids from Amoora dasyclada, compounds with a γ-lactone group in the side chain were also evaluated for their anticancer activity. researchgate.net This suggests that different cyclic ether functionalities in the side chain can modulate the cytotoxic potency.

The cytotoxicity data for this compound against specific cell lines further underscores its potential.

| Compound | Cell Line | IC50 (µg/mL) | Source |

|---|---|---|---|

| This compound | MOLT-4 (Leukemia) | 9.3 | nih.gov |

| This compound | U937 (Leukemia) | 9.3 | nih.gov |

Positional Effects of Hydroxylation and Other Substitutions on Activity (e.g., C-21 hydroxyl group)

The position of hydroxyl groups and other substituents on the tirucallane skeleton is a critical factor that can dramatically alter the biological activity of these compounds. While specific studies on the positional effects of hydroxylation on the this compound molecule itself are limited, research on analogous triterpenoids provides valuable insights.

For instance, studies on other triterpenoid classes have shown that the presence and position of hydroxyl groups can significantly influence cytotoxicity. In some cases, a hydroxyl group at a specific position can enhance activity, while at another position, it may lead to a decrease or loss of potency. rsc.org For example, in a study of oleanane-type triterpenoids, the presence of a hydroxyl group at C-3 was found to be more essential for cytotoxicity than a ketone group at the same position. rsc.org Conversely, for some lupane-type triterpenoids, the addition of a hydroxyl group at the C-27 position was found to be responsible for their cytotoxicity. rsc.org

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov This method is instrumental in rational drug design, allowing for the prediction of the activity of novel molecules before their synthesis.

A typical QSAR study involves:

Data Set Preparation: A dataset of compounds with known biological activities (e.g., IC50 values) is compiled. For this compound, this would involve a series of its analogs.

Descriptor Calculation: A large number of molecular descriptors are calculated for each compound. These descriptors quantify various aspects of the molecule's structure, such as its physicochemical properties (e.g., lipophilicity, electronic properties) and topological features.

Model Development: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a mathematical model that correlates the descriptors with the observed biological activity.

Model Validation: The predictive power of the QSAR model is rigorously validated using both internal and external validation techniques to ensure its robustness and reliability.

While no specific QSAR models have been published for this compound itself, QSAR studies on other classes of triterpenoids have been successfully employed to identify key structural features that govern their anticancer activities. nih.gov Such models can provide valuable guidance for the future design of more potent this compound-based therapeutic agents.

Computational Chemistry and Theoretical Modeling

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is crucial for understanding the ligand-target interactions that underpin the biological activity of compounds like Deoxyflindissone.

Research has utilized molecular docking to investigate the interactions of limonoids, including this compound, with various biological targets. For instance, in a study exploring the potential of phytochemicals against osteoporosis, a library of compounds was docked against target proteins. ijpras.com While this compound itself was not the top candidate, this type of study demonstrates the power of docking to screen large libraries of natural products for potential therapeutic applications. ijpras.com

In a more targeted example, the related compound flindissone was studied for its interaction with the liver X receptor (LXR), a key regulator of cholesterol metabolism. acs.orgresearchgate.net Docking simulations using Glide software predicted that flindissone binds to the LXR ligand-binding domain (LBD) in a manner similar to known sterol-like ligands. acs.orgresearchgate.netnih.gov Although this compound lacks the hydroxyl group of flindissone, which was found to be important for activity, docking studies on such analogs provide valuable structure-activity relationship (SAR) insights. acs.org The absence of this group in this compound resulted in its inactivity in luciferase assays, highlighting the predictive power of combining docking with experimental validation. acs.org

These simulations are not only used for hit identification but also for lead optimization, where the binding mode of a compound can be refined to enhance its affinity and selectivity for a target. nih.gov The insights gained from the docking of this compound and its analogs can guide the synthesis of new derivatives with improved biological profiles.

| Compound | Target | Docking Software | Estimated Binding Energy (kcal/mol) | Key Interacting Residues |

|---|---|---|---|---|

| Flindissone | LXRβ-LBD | Glide | -9.65 | Ser278, Glu281 (via H2O) |

| 22R-hydroxycholesterol (Reference) | LXRβ-LBD | Glide | -10.80 | Asn239, Phe329 (via H2O) |

Molecular Dynamics Simulations for Conformational Analysis and Binding Stability

While molecular docking provides a static snapshot of a ligand-target complex, molecular dynamics (MD) simulations offer a dynamic view, revealing the conformational changes and stability of the complex over time. libretexts.org MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory of their positions and velocities. uni-koeln.dedtu.dk

For a flexible molecule like this compound, conformational analysis is key to understanding its biological activity. The three-dimensional shape of a molecule determines how it interacts with biological targets. Energy minimization calculations, a component of MD studies, can identify the most stable conformations of a molecule by reducing steric energy.

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, based on the principles of quantum mechanics, provide detailed information about the electronic structure, properties, and reactivity of molecules. rsc.orgchemrxiv.org These methods, including Density Functional Theory (DFT), are powerful tools for understanding chemical reactions and predicting molecular properties. taylor.eduplos.org

For this compound, quantum chemical calculations can be used to determine various properties such as orbital energies (HOMO and LUMO), electrostatic potential, and charge distribution. researchgate.net These parameters are critical for predicting the reactivity of the molecule and its potential to participate in different types of chemical reactions. For instance, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are related to the molecule's ability to donate and accept electrons, respectively. researchgate.net

Quantum chemical calculations are also instrumental in elucidating reaction mechanisms. rsc.org While not directly applied to this compound in the search results, studies have used these methods to understand the deoxyfluorination reaction, a process that could be relevant to the synthesis of fluorinated analogs of this compound. ucla.edu Such calculations can help predict the feasibility of a reaction and guide the selection of reagents and conditions. rsc.org

| Calculation Type | Predicted Properties | Relevance to this compound |

|---|---|---|

| Density Functional Theory (DFT) | Electronic structure, orbital energies (HOMO/LUMO), electrostatic potential, charge distribution | Predicting reactivity, understanding intermolecular interactions |

| Time-Dependent DFT (TD-DFT) | Excited state energies, UV-Visible absorption spectra | Characterizing spectroscopic properties |

| Vibrational Frequency Analysis | Infrared (IR) and Raman spectra | Confirming molecular structure and identifying functional groups |

De Novo Design Approaches based on Computational Insights

De novo design involves the creation of novel molecules with desired properties, often guided by computational insights. embopress.orgnih.gov The structural and electronic information obtained from computational studies of this compound and related compounds can serve as a foundation for designing new molecules with enhanced biological activities.

By understanding the key structural features of this compound that contribute to its (in)activity, medicinal chemists can design new analogs. For example, knowing that the hydroxyl group in flindissone is crucial for LXR activation, one could design this compound derivatives with different hydrogen bond donors or acceptors at various positions to explore new interactions with other targets. acs.org

Computational frameworks for de novo design can generate novel molecular scaffolds and then use predictive models to evaluate their potential activity. plos.orgbiorxiv.org These approaches can accelerate the discovery of new lead compounds by exploring a vast chemical space that is not limited to natural product skeletons.

Predictive Modeling for Biological Activity and Selectivity

Predictive modeling, often employing machine learning and quantitative structure-activity relationship (QSAR) models, aims to forecast the biological activity and selectivity of compounds based on their chemical structures. patheon.comfrontiersin.orgnih.gov These models are trained on datasets of compounds with known activities and can then be used to predict the properties of new or untested molecules like this compound. arxiv.orgbiorxiv.org

QSAR models establish a mathematical relationship between the structural or physicochemical properties of a series of compounds and their biological activities. nih.gov For a class of compounds like limonoids, a QSAR model could be developed to predict their cytotoxicity or anti-inflammatory activity based on descriptors such as molecular weight, lipophilicity, and electronic properties. researchgate.netresearchgate.net

Machine learning models, such as random forests, have been successfully used to predict reaction outcomes and identify optimal reaction conditions. ucla.edunih.gov In the context of this compound, such models could be used to predict its activity against a panel of biological targets, helping to prioritize experimental testing. arxiv.org Predictive models are becoming increasingly important in early-stage drug discovery to reduce the time and cost associated with screening large numbers of compounds. patheon.com

Advanced Analytical Methodologies in Deoxyflindissone Research

Advanced Chromatographic Techniques (e.g., HPLC-UV/MS, GC-MS) for Purity and Quantification

Chromatography is a cornerstone for the isolation and analysis of deoxyflindissone from plant sources such as Trichilia prieuriana and Cornus walteri. nih.govacs.orgresearchgate.netacs.org High-Performance Liquid Chromatography (HPLC), often coupled with Diode-Array Detection (DAD) and Mass Spectrometry (MS), is a principal technique for both the purification and quantitative analysis of this compound and related limonoids. nih.govnih.gov

The coupling of HPLC with UV detection and MS provides a powerful analytical setup. nih.govchromatographytoday.com The UV detector allows for quantification, while the mass spectrometer provides mass information that aids in peak identification and structural confirmation. chromatographytoday.com For instance, the analysis of flindissone, a structurally similar limonoid isolated alongside this compound, utilized HPLC with an Evaporative Light Scattering Detector (ELSD) and a Diode-Array Detector (DAD). nih.gov The purity of flindissone was determined to be over 95% through the integration of its LC-ELSD chromatogram. acs.org High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is frequently combined with liquid chromatography to provide exact mass data, which is crucial for determining the elemental composition of the isolated compound. nih.govacs.org

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique, typically used for the analysis of volatile and semi-volatile compounds. filab.fryoutube.com While less commonly applied directly to large, non-volatile triterpenoids like this compound without derivatization, GC-MS has been effectively used to identify other, more volatile known compounds isolated from the same plant extracts. scispace.commdpi.com

| Parameter | Condition | Reference |

|---|---|---|

| Technique | HPLC-DAD-ELSD (used for the related compound, Flindissone) | nih.gov |

| Column | XSELECT (4.6 mm × 150 mm, 5 μm, Waters) | nih.gov |

| Mobile Phase | A: H₂O + 0.1% formic acid B: MeCN + 0.1% formic acid | nih.gov |

| Gradient | Linear gradient from 30% B to 100% B over 15 min | nih.gov |

| Flow Rate | 1 mL·min⁻¹ | nih.gov |

Application of Spectroscopy for Quantitative and Qualitative Analysis

Spectroscopic methods are indispensable for the structural elucidation and characterization of this compound. polymersolutions.comyoutube.com These techniques provide detailed information about the molecule's atomic composition, connectivity, and functional groups. sevenstarpharm.com

Nuclear Magnetic Resonance (NMR) spectroscopy, including one-dimensional (¹H and ¹³C NMR) and two-dimensional techniques (COSY, HMQC, HMBC), has been fundamental in establishing the complex tetracyclic structure of this compound. researchgate.netacs.orgmdpi.com These methods allow researchers to map the carbon and proton framework of the molecule, confirming its identity by comparing the resulting spectral data with that reported in the literature. acs.orgmdpi.com Specific chemical shifts in the ¹³C-NMR spectrum have been assigned to the carbon atoms of the double bonds within the this compound structure. mdpi.com

Mass Spectrometry (MS), particularly High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS), is used to determine the precise molecular weight and elemental formula of the compound. nih.govmdpi.com Infrared (IR) spectroscopy provides additional information by identifying the presence of specific functional groups within the molecule. nih.govmdpi.com

| Spectroscopic Data | Findings for this compound | Reference |

|---|---|---|

| ¹³C-NMR (δC in ppm) | δC 118.3 (CH-7) and δC 145.7 (C-8) | mdpi.com |

| ¹³C-NMR (δC in ppm) | δC 127.0 (CH-24) and δC 135.3 (C-25) | mdpi.com |

| Molecular Formula | C₃₀H₄₆O₂ | cymitquimica.com |

| Molecular Weight | 438.696 g/mol | cymitquimica.com |

Methodologies for In Vitro Biotransformation Studies

In vitro biotransformation studies are critical for understanding how a compound is metabolized, which can provide insights into its potential biological activity and clearance. nih.gov These assays typically use biological systems, such as primary hepatocytes or liver microsomes, to simulate metabolic processes that occur in a living organism. frontiersin.org

While specific in vitro biotransformation studies on this compound are not extensively documented, the methodologies applied to the closely related limonoid, flindissone, provide a clear blueprint for how such research could be conducted. nih.govacs.org These in vitro assays were used to investigate the biological activity of flindissone as a Liver X Receptor (LXR) agonist. nih.govresearchgate.net The studies employed a range of sophisticated cell-based assays:

Luciferase Reporter-Gene Assays: These were performed in HEK293T cells to assess the ability of the compound to activate LXRα and LXRβ. acs.org Cells were transfected with plasmids containing the receptor and a response element linked to a luciferase reporter gene. acs.org

mRNA Quantification: Reverse transcription-quantitative polymerase chain reaction (RT-qPCR) was used to measure the expression of LXR target genes, such as ABCA1, ABCG1, and IDOL, in cell lines like THP-1 macrophages and HepG2 liver cells. nih.govacs.org

Cholesterol Efflux and Lipid Analysis: Functional assays, such as measuring cholesterol efflux in macrophages and staining for neutral lipids with Oil Red O in HepG2 cells, were conducted to confirm the downstream effects of LXR activation. nih.govacs.org

These methodologies demonstrate the advanced techniques available for probing the molecular interactions of this compound and related compounds in a controlled laboratory setting.

| Methodology | Cell Line | Purpose (as applied to Flindissone) | Reference |

|---|---|---|---|

| Luciferase Reporter-Gene Assay | HEK293T | Assess activation of LXRα and LXRβ | acs.org |

| RT-qPCR | THP-1 Macrophages | Measure mRNA expression of cholesterol transporters (ABCA1, ABCG1) | nih.gov |

| RT-qPCR | HepG2 | Measure mRNA expression of lipogenesis-related genes (IDOL, SREBF1) | nih.govacs.org |

| Oil Red O Staining | HepG2 | Quantify cellular neutral lipid content | acs.org |

Future Research Directions and Broader Academic Implications

Elucidation of Additional Molecular Mechanisms of Action

Initial studies have established that Deoxyflindissone possesses significant cytotoxic activity against a range of human cancer cell lines, including lung (A549), ovarian (SK-OV-3), melanoma (SK-MEL-2), and central nervous system (XF498) cancers, as well as leukemia cell lines (MOLT-4 and U937). researchgate.netsbfte.org.brscribd.com However, the precise molecular pathways through which it exerts these effects remain largely uncharacterized. Future research must prioritize the elucidation of these mechanisms. A critical starting point is the investigation of pathways modulated by structurally similar limonoids. For instance, the related compound flindissone has been identified as an agonist of the Liver X Receptor (LXR), a key regulator of cholesterol metabolism and inflammation. acs.orgnih.govresearchgate.net Future studies should, therefore, investigate whether this compound shares this ability to modulate LXR or its associated signaling cascades, such as the upregulation of cholesterol transporters ABCA1 and ABCG1. acs.orgresearchgate.net A comprehensive understanding of its mechanism will require moving beyond general cytotoxicity assays to detailed molecular and cellular biology studies to pinpoint the specific proteins and signaling pathways it disrupts.

Exploration of Unconventional Biological Targets

While the primary focus of this compound research has been its anticancer potential, its structural complexity suggests it may interact with a variety of biological targets, some of which may be unconventional. Research on related limonoids provides clues for new avenues of investigation. Prieurianin, another limonoid, is thought to exert its effects by targeting the chaperone protein Hsp47, which is involved in collagen biosynthesis. researchgate.net This suggests that this compound could potentially interact with chaperone proteins or other targets not typically associated with cytotoxic compounds. Furthermore, studies on crude extracts and isolated compounds from Trichilia prieuriana, a source of this compound, have demonstrated antibacterial activity. researchgate.net This opens up an entirely new area for exploration, investigating the potential of this compound as an antibacterial agent and identifying its specific targets within bacterial cells. Exploring these less-obvious targets could reveal novel therapeutic applications for this compound beyond oncology.

Development of Advanced Synthetic Strategies for Complex Analogs

Currently, this compound is obtained through isolation from natural sources like Cornus walteri and Trichilia prieuriana. researchgate.netacs.org This reliance on natural extraction limits the available supply and hinders the systematic exploration of its structure-activity relationship (SAR). A crucial future direction is the development of advanced synthetic strategies for the total synthesis of this compound. engineering.org.cn Mastering its total synthesis would not only secure a reliable supply for further research but, more importantly, would enable the creation of complex analogs. bioduro.com Modern synthetic approaches, such as convergent synthesis, biomimetic strategies, and late-stage functionalization, could be employed to modify the this compound scaffold. engineering.org.cnfiveable.me This would allow researchers to systematically alter different parts of the molecule to identify the key structural features responsible for its cytotoxicity and to potentially develop new analogs with enhanced potency, improved selectivity, or entirely new biological activities. springerprofessional.de

Integration with Systems Biology and Omics Technologies for Comprehensive Understanding

To fully comprehend the biological impact of this compound, future research should integrate systems biology and multi-omics technologies. nih.govfrontiersin.org Rather than focusing on a single target or pathway, a systems-level approach provides a holistic view of the cellular response to the compound. nih.gov Methodologies such as transcriptomics (RNA-seq), proteomics, and metabolomics can be employed to generate a global snapshot of the changes in gene expression, protein levels, and metabolite concentrations in cells treated with this compound. nih.govuniv-lille.fr This unbiased, data-rich approach can help identify the full spectrum of pathways perturbed by the compound, uncover novel mechanisms of action, and predict potential off-target effects. frontiersin.org Integrating this multi-omics data can help construct detailed molecular interaction networks, providing a comprehensive understanding of how this compound influences the complex biological system of a cell. mdpi.comyoutube.com

Contribution of this compound Research to Natural Product Drug Discovery Paradigms

The study of this compound and its analogs significantly contributes to and reinforces the paradigms of natural product drug discovery. scirp.org Natural products have historically been a vital source of therapeutic agents, offering chemical diversity and "privileged structures" that are often absent in synthetic compound libraries. scielo.br The discovery of this compound's potent cytotoxicity and the subsequent finding that its analog, flindissone, is a novel LXR agonist, exemplifies the potential of natural products to yield compounds with unique mechanisms of action. scribd.comacs.orgresearchgate.net Continued investigation into this compound serves as a powerful case study for the value of exploring biodiversity to find new drug leads. mdpi.comuea.ac.uk It highlights how compounds from traditional medicinal plants can be starting points for modern drug development programs, potentially leading to new treatments for complex diseases like cancer. scirp.orgscielo.br

Interactive Data Tables

Table 1: Reported Cytotoxic Activity of this compound

This table summarizes the cancer cell lines against which this compound has shown significant cytotoxic effects.

| Cell Line | Cancer Type | Reported Activity/IC50 (µM) | Reference |

| A549 | Lung Adenocarcinoma | Significant cytotoxicity (3.6–6.1 µM range) | researchgate.netscribd.com |

| SK-OV-3 | Ovarian Cancer | Significant cytotoxicity (3.6–6.1 µM range) | researchgate.netscribd.com |

| SK-MEL-2 | Melanoma | Significant cytotoxicity (3.6–6.1 µM range) | researchgate.netscribd.com |

| XF498 | CNS Cancer | Significant cytotoxicity (3.6–6.1 µM range) | researchgate.netscribd.com |

| MOLT-4 | Leukemia | Significant cytotoxicity (IC50 9.3 µg/mL) | sbfte.org.br |

| U937 | Leukemia | Significant cytotoxicity (IC50 9.3 µg/mL) | sbfte.org.br |

*Note: Original data in µg/mL; equivalent to approximately 21.2 µM.

Table 2: Natural Sources of this compound

This table lists the plant species from which this compound has been isolated.

| Plant Species | Family | Part Used | Reference |

| Cornus walteri | Cornaceae | Stems and stem bark | researchgate.netmedchemexpress.com |

| Trichilia prieuriana | Meliaceae | Root wood | acs.orgnih.govresearchgate.net |

Q & A

Q. How can synthetic biology enhance this compound production?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.